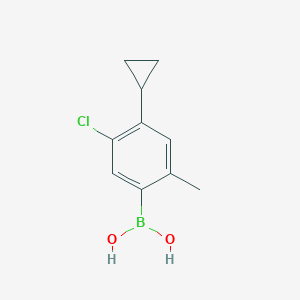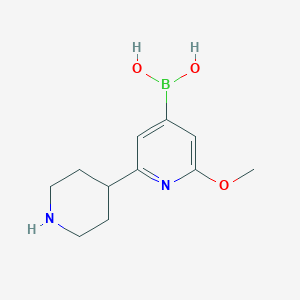![molecular formula C13H22N2O6 B14079915 L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a 1,1-dimethylethoxy carbonyl group attached to the L-alanyl moiety and a hydroxyl group at the 4th position in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- typically involves the protection of the amino group of L-Proline with a 1,1-dimethylethoxy carbonyl group. This is followed by the coupling of the protected L-Proline with L-alanine under specific reaction conditions. The hydroxyl group is introduced at the 4th position in the trans configuration through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps. The final product is purified using chromatographic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: In the study of protein structure and function, and as a model compound in enzymatic reactions.
Medicine: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in protein synthesis and metabolism. The presence of the 1,1-dimethylethoxy carbonyl group and the hydroxyl group at the 4th position enhances its binding affinity and specificity towards certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-, methyl ester, bimol. (1→1’)-disulfide
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, methyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-L-tyrosyl-
Uniqueness
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is unique due to the presence of the hydroxyl group at the 4th position in the trans configuration, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H22N2O6 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-7(14-12(20)21-13(2,3)4)10(17)15-6-8(16)5-9(15)11(18)19/h7-9,16H,5-6H2,1-4H3,(H,14,20)(H,18,19)/t7-,8+,9-/m0/s1 |
Clave InChI |
PILYFEHEZGWKMY-YIZRAAEISA-N |
SMILES isomérico |
C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)

![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

